molecular formula C17H18N4O6 B11058986 methyl 4-[5-nitro-3,6-dioxo-1-(propan-2-yl)-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate

methyl 4-[5-nitro-3,6-dioxo-1-(propan-2-yl)-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate

Cat. No.: B11058986
M. Wt: 374.3 g/mol
InChI Key: DBWFIJXTLAZRHC-UHFFFAOYSA-N
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Description

Methyl 4-[5-nitro-3,6-dioxo-1-(propan-2-yl)-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a nitro group, a pyrazolopyridine core, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[5-nitro-3,6-dioxo-1-(propan-2-yl)-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazolopyridine core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a substituted hydrazine with a diketone can yield the pyrazolopyridine core.

    Introduction of the nitro group: The nitro group can be introduced via nitration reactions using reagents such as nitric acid or a nitrating mixture.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-nitro-3,6-dioxo-1-(propan-2-yl)-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, alcohols, base catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted esters or amides.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

Methyl 4-[5-nitro-3,6-dioxo-1-(propan-2-yl)-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for anti-inflammatory, anticancer, and antimicrobial agents.

    Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of methyl 4-[5-nitro-3,6-dioxo-1-(propan-2-yl)-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazolopyridine core can bind to enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the benzoate ester enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C17H18N4O6

Molecular Weight

374.3 g/mol

IUPAC Name

methyl 4-(5-nitro-3,6-dioxo-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-4-yl)benzoate

InChI

InChI=1S/C17H18N4O6/c1-8(2)20-14-12(15(22)19-20)11(13(21(25)26)16(23)18-14)9-4-6-10(7-5-9)17(24)27-3/h4-8,11,13H,1-3H3,(H,18,23)(H,19,22)

InChI Key

DBWFIJXTLAZRHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC=C(C=C3)C(=O)OC)C(=O)N1

Origin of Product

United States

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